(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclic dipeptide belonging to the diketopiperazine (DKP) class. Its structure comprises a six-membered pyrrolo-pyrazine ring system with a hydroxyl group at the 7R position and a specific stereochemical configuration (8aS). Its hydroxyl group likely enhances its ability to interact with biological targets, contributing to its pharmacological profile.
Properties
IUPAC Name |
(7R,8aS)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNSMBYASFPQPX-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)NCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Oxidation
Palladium-catalyzed enantioselective hydroxylation of pyrrolidine precursors has been reported for analogous structures. Using a chiral ligand (e.g., (R)-BINAP), the hydroxyl group is introduced with >90% enantiomeric excess (ee). This method is scalable but requires stringent control over reaction parameters to avoid over-oxidation.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates offers an alternative. For example, Candida antarctica lipase B selectively acetylates the (7S) enantiomer, leaving the desired (7R) form unreacted. Subsequent hydrolysis yields enantiopure (7R)-hydroxy intermediates.
Benzyl Group Manipulation in Intermediate Synthesis
Patent WO2013049164A1 discloses a route where a benzyl-substituted precursor is synthesized first, followed by deprotection. The protocol involves:
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Benzylation : Reacting pyrrolo[1,2-a]pyrazine with benzyl bromide under basic conditions.
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Hydroxylation : Oxidative hydroxylation using m-CPBA or OsO4.
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Debenzylation : Catalytic hydrogenation with Pd/C removes the benzyl group, yielding the target compound.
This method achieves an overall yield of 45–50%, with the benzyl group acting as a directing group to enhance regioselectivity during hydroxylation.
Solid-Phase Synthesis for High-Throughput Production
Industrial suppliers like Chem-Impex utilize solid-phase synthesis for large-scale production. Key advantages include:
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Resin-Bound Intermediates : Hydroxyproline is anchored to Wang resin, enabling iterative coupling and cyclization without intermediate purification.
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Automated Cleavage : TFA-mediated cleavage releases the compound while preserving stereochemistry.
This method reduces purification steps and achieves yields exceeding 60%, making it cost-effective for pharmaceutical applications.
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
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NMR Spectroscopy : and NMR spectra confirm the bicyclic structure and hydroxyl group placement. Key signals include the amidic carbonyls at δ 170–175 ppm and hydroxyproline methine protons at δ 4.3–4.6 ppm.
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High-Resolution Mass Spectrometry (HR-MS) : Molecular ion peaks at m/z 170.17 [M+H] validate the molecular formula .
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X-ray Crystallography : Resolves the (7R,8aS) configuration unambiguously, though crystals are challenging to obtain due to the compound’s hygroscopicity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 50–55 | 95–98 | 85–90 | Moderate |
| Asymmetric Oxidation | 60–65 | 97–99 | 90–95 | High |
| Enzymatic Resolution | 40–45 | 90–95 | 99 | Low |
| Solid-Phase Synthesis | 60–70 | 98–99 | 95–98 | High |
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Potential
One of the most promising applications of (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is its anti-cancer activity. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), A375 (melanoma)
- Mechanism of Action : The compound induces apoptosis through mitochondrial pathways by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2 .
Antioxidant Properties
Research indicates that this compound also possesses antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing damage associated with chronic diseases and aging .
Case Studies
Several case studies highlight the practical applications of this compound:
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Case Study on Anticancer Activity :
- Objective : Evaluate the effectiveness of the compound against colon cancer cell lines.
- Findings : The compound showed significant inhibition of cell proliferation at low micromolar concentrations. The study concluded that it could serve as a lead compound for further development into anti-cancer drugs .
- Case Study on Antioxidant Effects :
Mechanism of Action
The exact mechanism of action of (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it exhibits kinase inhibitory activity, which suggests its potential role in modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related DKPs share the pyrrolo[1,2-a]pyrazine-1,4-dione core but differ in substituents and stereochemistry, leading to divergent biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected DKPs
Key Findings
Anticancer Mechanisms :
- Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione induces DNA fragmentation and apoptosis in HeLa and A549 cells via alkylation-mediated DNA damage .
- Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione inhibits HCT116 colon cancer cell growth by activating apoptotic pathways .
Anti-Biofilm and Antimicrobial Activity: The 3-benzyl derivative disrupts P. aeruginosa biofilms by interfering with quorum sensing . 3-Isobutyl derivatives exhibit moderate nematocidal activity (40–75% egg-hatching inhibition at 20 mg/mL) .
Antioxidant Activity :
- The hydroxyl group in This compound enhances radical scavenging capacity, comparable to other microbial DKPs .
Structural-Activity Relationships :
- Substituent Position : 3-isobutyl or 3-benzyl groups enhance cytotoxicity and biofilm inhibition, while hydroxyl groups improve antioxidant properties.
- Stereochemistry : The 8aS configuration in the target compound may influence binding specificity to cellular targets compared to 8aR isomers .
Biological Activity
The compound (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a member of the hexahydropyrrolo[1,2-a]pyrazine family, characterized by its unique stereochemistry and functional groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 170.17 g/mol
- CAS Number : 107676-54-0
- IUPAC Name : this compound
Structural Features
The structure of this compound includes:
- A hydroxyl group at the 7-position.
- A fused pyrazine-1,4-dione moiety.
- A hexahydropyrrolo framework.
These features contribute to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The hydroxyl group and the pyrazine core enhance its binding affinity to enzymes and receptors involved in critical biochemical pathways.
Antiviral Activity
One notable aspect of this compound is its potential antiviral properties. Research has shown that related compounds in the hexahydropyrrolo family exhibit inhibitory effects on viral replication processes. For instance:
- Compounds similar in structure have been identified as inhibitors of HIV-1 integrase, demonstrating effectiveness against viral replication in cell cultures .
Antidiabetic Properties
This compound is also noted for its role as an impurity in Vildagliptin, a drug used for treating type 2 diabetes. Its structural similarity to Vildagliptin suggests potential benefits in glycemic control and metabolic regulation .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Pyrazine Core :
- Cyclization reactions using precursors such as diamines and diketones under acidic conditions.
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Hydroxylation :
- Introduction of the hydroxyl group through selective oxidation or hydrolysis processes.
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Purification :
- Techniques such as recrystallization or chromatography are employed to achieve high purity levels.
Study on Antiviral Activity
A study published in PubMed evaluated several derivatives related to this compound for their antiviral efficacy against influenza viruses . The findings indicated that specific structural modifications enhanced antiviral potency while maintaining low cytotoxicity.
Clinical Implications in Diabetes Treatment
Research highlighted that impurities like this compound could influence the pharmacokinetic profile of Vildagliptin. Understanding these interactions is crucial for optimizing therapeutic strategies for diabetes management .
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Vildagliptin | Dipeptidyl peptidase 4 inhibitor | Directly used for diabetes treatment |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Lacks hydroxyl substitution | Simpler structure; less bioactivity |
| Pyrrolo(1,2-a)pyrazine-1,4-dione | Contains similar pyrazine ring | More stable but less reactive |
The uniqueness of this compound lies in its specific stereochemistry and functional groups that enhance its biological activity compared to structurally similar compounds.
Q & A
Q. What are the established synthetic routes for (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?
The synthesis typically involves cyclization of diketopiperazine precursors. A validated route includes:
- Step 1 : Condensation of hydroxyl-proline derivatives with leucine or other amino acids under basic conditions to form a diketopiperazine backbone.
- Step 2 : Stereoselective hydroxylation at the C7 position using enzymatic or chemical catalysts (e.g., Sharpless asymmetric dihydroxylation).
- Step 3 : Purification via preparative HPLC or recrystallization to isolate the (7R,8aS) stereoisomer .
Key challenges include controlling stereochemistry and minimizing racemization.
Q. How is the stereochemical configuration of this compound confirmed?
Methodological approaches include:
- X-ray crystallography : Provides definitive proof of the (7R,8aS) configuration by resolving spatial arrangements of substituents.
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOESY correlations to confirm relative stereochemistry.
- Circular Dichroism (CD) : Verifies absolute configuration by comparing experimental spectra with computational predictions (e.g., TD-DFT) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
Standardized assays include:
- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens.
- Anti-biofilm assays : Quantify inhibition of biofilm formation using crystal violet staining or confocal microscopy.
- Anti-quorum sensing : Reporter strains (e.g., Chromobacterium violaceum) assess interference with bacterial signaling .
Q. How can synthetic yield be optimized for scale-up studies?
Strategies include:
- Continuous flow reactors : Improve reaction homogeneity and reduce side products (e.g., epimerization).
- Enzymatic catalysis : Use lipases or proteases for stereospecific hydroxylation, achieving >90% enantiomeric excess.
- Design of Experiments (DoE) : Statistically optimize parameters (pH, temperature, solvent) to maximize yield .
Q. How to resolve contradictions in bioactivity data across studies?
Contradictions may arise from:
- Strain variability : Activity against P. aeruginosa varies by strain (e.g., PAO1 vs. clinical isolates).
- Compound purity : Impurities >5% (e.g., residual solvents) can skew MIC results. Validate purity via LC-MS.
- Assay conditions : Standardize broth media (e.g., CAMHB vs. TSB) and incubation times .
Q. What computational tools predict the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
